molecular formula C19H18N2O4 B2706484 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate CAS No. 955961-65-6

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate

Cat. No. B2706484
CAS RN: 955961-65-6
M. Wt: 338.363
InChI Key: PLYLTOCWROZZMN-UHFFFAOYSA-N
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Description

The compound “2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common alkyl group in organic chemistry . The compound also contains a carbonyl group, a phenyl group, and a furoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The tert-butyl group would add some bulk to the molecule, and the furoate ester group would likely contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Cooperative Molecular Dimers and Chemical Synthesis

Research on pyrazole derivatives, including structures similar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate, has highlighted their significance in forming cooperative molecular dimers through intermolecular hydrogen bonds. These dimers exhibit unique dimerization processes in solution, attributed to N–H···N hydrogen bonds, which have implications for understanding molecular interactions and synthesis processes. The study of these compounds offers insights into their dimerization behavior and potential applications in chemical synthesis and materials science (Zheng, Wang, & Fan, 2010).

Advanced Organic Synthesis Techniques

Pyrazole derivatives are key in advanced organic synthesis, providing pathways to synthesize multifunctional compounds. For example, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the versatility of pyrazole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. These synthesis methods highlight the role of pyrazole derivatives in developing new materials and chemicals (Iminov et al., 2015).

Catalyst Development and CO2 Fixation

The use of bifunctional frustrated pyrazolylborane Lewis pairs in fixing carbon dioxide and other small molecules illustrates another research application of pyrazole derivatives. These studies contribute to the development of catalysts for environmental and industrial processes, particularly in carbon capture technologies and the synthesis of value-added products from CO2 (Theuergarten et al., 2012).

Liquid Crystalline Polymers and Material Science

Pyrazole-based compounds are instrumental in synthesizing mesogen-jacketed liquid crystalline polymers, showcasing the potential of these derivatives in creating advanced materials with specific optical and electronic properties. These materials have applications in displays, sensors, and other electronic devices, underscoring the importance of pyrazole derivatives in material science and engineering (Chai et al., 2007).

Coordination Chemistry and Sensing Applications

Pyrazole derivatives play a crucial role in coordination chemistry, forming complexes with metals that have applications in sensing, catalysis, and luminescence. The synthesis and coordination chemistry of these compounds provide a foundation for developing new materials and sensors, demonstrating the versatility and application breadth of pyrazole derivatives in scientific research (Halcrow, 2005).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. For example, pyrazole compounds are often studied for their potential biological activity .

properties

IUPAC Name

[2-(1-tert-butylpyrazole-4-carbonyl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(2,3)21-12-13(11-20-21)17(22)14-7-4-5-8-15(14)25-18(23)16-9-6-10-24-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYLTOCWROZZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate

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